molecular formula C24H22N2O4S B11245744 N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11245744
M. Wt: 434.5 g/mol
InChI Key: JFBKJLZKYAAEPR-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an allyloxy group, a phenyl ring, and a dibenzo[c,e][1,2]thiazine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the allyloxy group: This step involves the reaction of the phenyl ring with an allylating agent, such as allyl bromide, in the presence of a base.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • N-[4-(ethoxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Uniqueness

N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-(4-prop-2-enoxyphenyl)benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O4S/c1-4-13-30-19-11-9-18(10-12-19)25-24(27)17-14-16(2)23-21(15-17)20-7-5-6-8-22(20)31(28,29)26(23)3/h4-12,14-15H,1,13H2,2-3H3,(H,25,27)

InChI Key

JFBKJLZKYAAEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=C(C=C4)OCC=C

Origin of Product

United States

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